molecular formula C17H12ClNO3S B5653654 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETIC ACID

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETIC ACID

Cat. No.: B5653654
M. Wt: 345.8 g/mol
InChI Key: FQTRIPHZPZEULK-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic Acid is a functionalized quinoline derivative of significant interest in medicinal chemistry research. This compound is built around a 1,2-dihydroquinolin-2-one core, a structure known for its wide range of biological activities . The molecule features a chlorine substituent at the 6-position and a phenyl ring at the 4-position of the quinoline nucleus, with a sulfanyl acetic acid chain at the 3-position, making it a versatile intermediate for chemical synthesis and biological evaluation. Quinolines and their derivatives are extensively investigated for their potent antibacterial properties . Research into similar compounds has shown that specific modifications, particularly at the C-3 and C-4 positions of the core heterocyclic structure, are crucial for enhancing antibacterial efficacy and overcoming multidrug-resistant bacterial strains . Furthermore, the quinoline scaffold is a common motif in compounds with documented insecticidal activity, suggesting potential applications in the development of new agrochemicals or vector control agents . The presence of the sulfanyl acetic acid group offers a reactive handle for further synthetic modification, allowing researchers to create a diverse library of analogs, such as amides, esters, and other fused heterocyclic systems, for structure-activity relationship (SAR) studies . This makes it a valuable building block for developing novel therapeutic and chemical entities.

Properties

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)16(17(22)19-13)23-9-14(20)21/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRIPHZPZEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid typically involves the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinoline core exhibit significant anticancer properties. The presence of the chloro and phenyl groups in 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. The quinoline derivatives have been studied for their potential to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of This compound and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Study 2: Antimicrobial Testing

A recent investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The study found that the compound showed a minimum inhibitory concentration (MIC) comparable to commonly used antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

    Interacting with cellular receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • Quinoline derivatives with sulfur-containing groups at position 3 demonstrate varied bioactivity, including antiviral and anti-inflammatory effects. The target compound’s sulfanyl acetic acid group may offer a unique pharmacophore for targeting enzymes or receptors requiring both polar and hydrophobic interactions .

Physicochemical Properties

  • LogP Predictions : The target compound’s logP is estimated to be higher than CAS 669754-82-9 (piperidine-3-carboxylic acid derivative) due to reduced polarity but lower than 6b (piperidine-1-carboditioate).
  • Solubility: Sulfanyl acetic acid’s ionization at physiological pH likely improves aqueous solubility compared to non-ionizable analogs .

Biological Activity

2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetic Acid (CAS Number: 523990-95-6) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H16ClN2O2S, with a molar mass of 438.9 g/mol. The compound features a quinoline core, which is known for various biological activities.

Research indicates that compounds with a similar structure to this compound exhibit diverse biological activities:

  • Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth by blocking specific signaling pathways such as the ERK pathway and downregulating CD44 expression, which is crucial for cancer cell metastasis .
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses by affecting cytokine production and immune cell activation .
  • Antioxidant Properties : The presence of the quinoline moiety often correlates with antioxidant activity, providing protective effects against oxidative stress in cellular systems .

Biological Activity Data

Table 1 summarizes key findings from various studies regarding the biological activity of related compounds.

Activity Effect Reference
AntitumorInhibition of ERK pathway
Anti-inflammatoryModulation of cytokine production
AntioxidantReduction of oxidative stress

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The study emphasized the importance of further investigation into its mechanism and efficacy in vivo .
  • Inflammation Model : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration, indicating its potential as an anti-inflammatory drug .
  • Oxidative Stress Study : Research indicated that treatment with related compounds led to increased levels of endogenous antioxidants and decreased markers of oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For example, THF is commonly used as a solvent for intermediate isolation, and acetic acid/ethyl acetate mixtures aid precipitation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize time and reagent stoichiometry. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the compound characterized structurally and functionally?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., quinoline ring protons resonate at δ 6.5–8.5 ppm; sulfanylacetic protons appear as singlet/triplet near δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H13ClNO3S: 346.0365) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine bond lengths/angles, confirming spatial arrangement of the sulfanylacetic moiety and dihydroquinoline core .

Q. What stability considerations are critical during storage and handling?

  • Methodology :

  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for quinoline derivatives).
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent oxidation of the sulfanyl group .
  • Solubility : Prefer DMSO or DMF for stock solutions; avoid aqueous buffers at extreme pH to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfanyl group incorporation?

  • Methodology :

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust reducing agents (e.g., Na2S2O4) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Utilize AutoDock Vina to model interactions with biological targets (e.g., immunoproteasome subunits) based on the sulfanylacetic moiety’s electrostatic potential .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity; correlate with experimental IC50 values in enzyme inhibition assays .

Q. How do crystallographic data resolve contradictions in reported bond lengths?

  • Methodology :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Twinned Crystal Analysis : Apply SHELXD/SHELXE for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation Tools : Check CIF files with PLATON to identify outliers in bond angles/distances .

Q. What strategies mitigate biological assay interference from compound aggregation?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Detect aggregates at >100 nm; adjust DMSO concentration to <1% in assay buffers.
  • Counter-Screens : Include detergent controls (e.g., 0.01% Tween-20) to distinguish true inhibition from nonspecific effects .

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